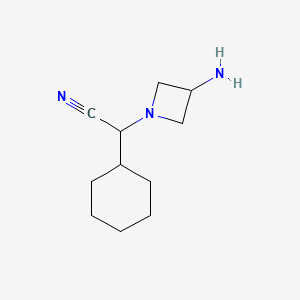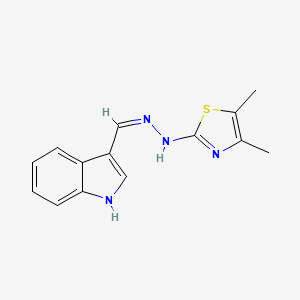
(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an indole moiety linked to a thiazole ring through a hydrazone linkage. The (Z)-configuration indicates the specific geometric isomerism around the hydrazone double bond. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole typically involves the condensation of 1H-indole-3-carbaldehyde with 2-hydrazinyl-4,5-dimethylthiazole. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reaction conditions depend on the specific substituents involved.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted indole or thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the thiazole ring could participate in various biochemical processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole: The (E)-isomer of the compound, differing in the geometric configuration around the hydrazone double bond.
2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole: Without the (Z)- or (E)-configuration specified, this compound represents a mixture of isomers.
2-(2-((1H-indol-3-yl)methylene)hydrazinyl)thiazole: A similar compound lacking the dimethyl groups on the thiazole ring.
Uniqueness
(Z)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-dimethylthiazole is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C14H14N4S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[(Z)-1H-indol-3-ylmethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H14N4S/c1-9-10(2)19-14(17-9)18-16-8-11-7-15-13-6-4-3-5-12(11)13/h3-8,15H,1-2H3,(H,17,18)/b16-8- |
Clé InChI |
SAULTCZVRXKBCI-PXNMLYILSA-N |
SMILES isomérique |
CC1=C(SC(=N1)N/N=C\C2=CNC3=CC=CC=C32)C |
SMILES canonique |
CC1=C(SC(=N1)NN=CC2=CNC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


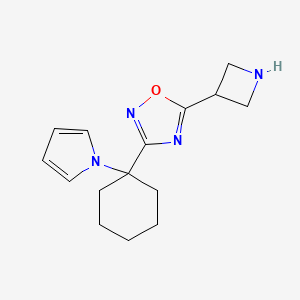
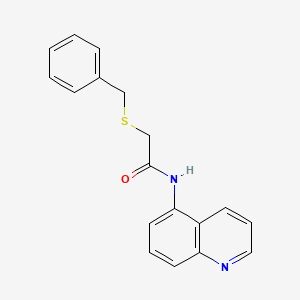
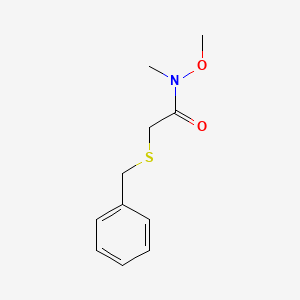


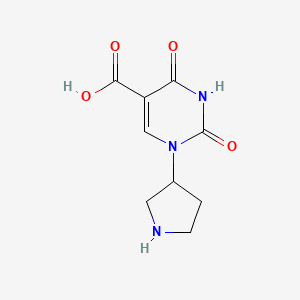
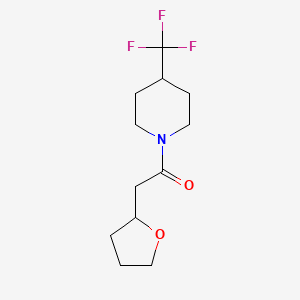
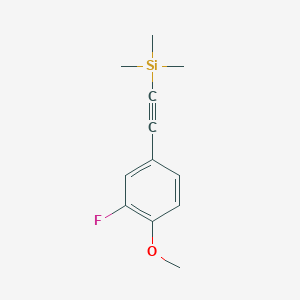
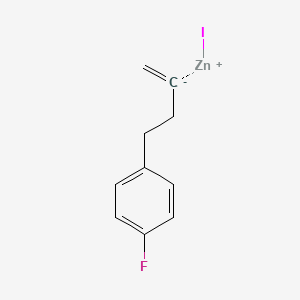
![ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B14878739.png)
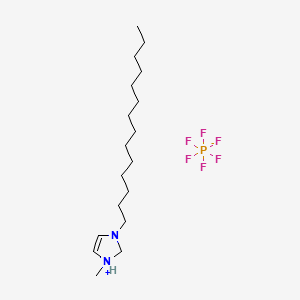
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
